N-(1-methyl-1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
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Overview
Description
4-(2-ISOPROPYL-2H-TETRAZOL-5-YL)-N-(1-METHYL-1H-INDOL-6-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ISOPROPYL-2H-TETRAZOL-5-YL)-N-(1-METHYL-1H-INDOL-6-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling reactions: The final step involves coupling the tetrazole and indole moieties with a benzamide backbone using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
4-(2-ISOPROPYL-2H-TETRAZOL-5-YL)-N-(1-METHYL-1H-INDOL-6-YL)BENZAMIDE could have several research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-ISOPROPYL-2H-TETRAZOL-5-YL)-N-(1-METHYL-1H-INDOL-6-YL)BENZAMIDE: can be compared with other benzamides and indole derivatives.
Uniqueness: The presence of both tetrazole and indole moieties in the same molecule might confer unique biological activities or chemical properties.
List of Similar Compounds
- N-(1-METHYL-1H-INDOL-6-YL)BENZAMIDE
- 4-(2-ISOPROPYL-2H-TETRAZOL-5-YL)BENZAMIDE
- Other indole-tetrazole hybrids
Properties
Molecular Formula |
C20H20N6O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1-methylindol-6-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H20N6O/c1-13(2)26-23-19(22-24-26)15-4-6-16(7-5-15)20(27)21-17-9-8-14-10-11-25(3)18(14)12-17/h4-13H,1-3H3,(H,21,27) |
InChI Key |
FFRQLUYHYJAQIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4C |
Origin of Product |
United States |
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